
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of benzopyran, characterized by the presence of hydroxyl groups at the 5th and 6th positions and a methyl group at the 4th position. This compound is often studied for its potential antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions. One common method includes the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated benzopyran derivatives.
Applications De Recherche Scientifique
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Used in the formulation of certain pharmaceuticals and cosmetic products.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- 7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
5,6-Dihydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct antioxidant and anticancer properties .
Propriétés
Numéro CAS |
5255-59-4 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
5,6-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-4-8(12)14-7-3-2-6(11)10(13)9(5)7/h2-4,11,13H,1H3 |
Clé InChI |
ASOMKMLGQYKTOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


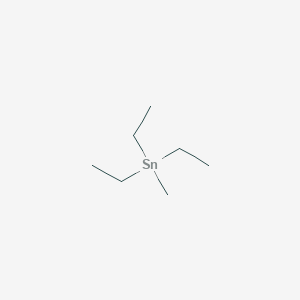
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
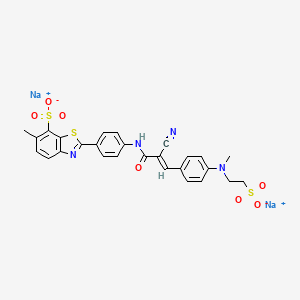
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)


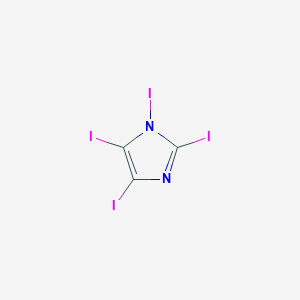
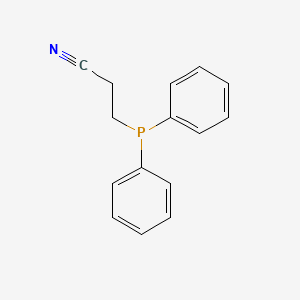
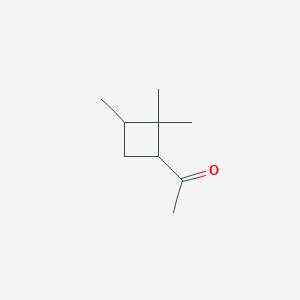

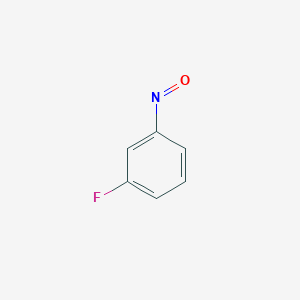
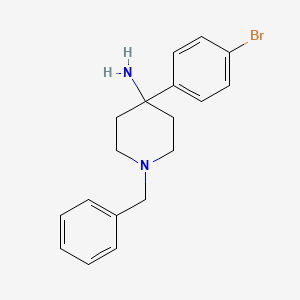
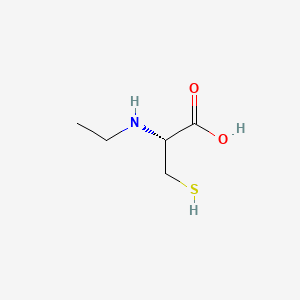
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
